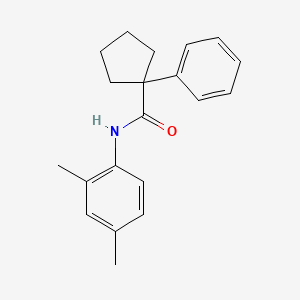
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide, also known as DMPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPC belongs to the class of cyclopentane carboxamides, which are known for their diverse biological activities.
科学的研究の応用
Neurotoxicity Studies
“N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide” and its metabolites are known to be potent neurotoxicants . They have been used in research to assess their cytotoxicity in HepG2 cells . This research is crucial for understanding the impact of these compounds on the nervous system and can help in the development of treatments for neurotoxicity.
Pesticide Research
This compound has been used in the study of pesticides, particularly in relation to the Varroa destructor parasite, which is responsible for varroasis in honeybees . The compound’s neurotoxic properties make it effective against this parasite, and studying its effects can lead to improved treatments for varroasis.
Environmental Toxicology
The compound’s ability to pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems has been predicted in silico . This makes it a valuable compound in environmental toxicology studies, helping researchers understand the potential environmental hazards of certain chemicals.
Organic Synthesis
“N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide” finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It plays a crucial role in various chemical reactions and the synthesis of other compounds.
Polymer Science
This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) . Its role in polymer science is significant, contributing to the development of new materials with diverse applications.
Drug Discovery
The compound’s interaction with diverse receptors of the Tox21-nuclear receptor signaling and stress response pathways has been predicted . This makes it a potential candidate for drug discovery, particularly for diseases related to these pathways.
作用機序
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide interacts with its targets through its agonistic activity in the alpha-adrenergic system and its interaction with the octopamine receptors . This interaction leads to the inhibition of the synthesis of monoamine oxidases and prostaglandins . As a result, it causes overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha-adrenergic system and the octopamine receptors . The downstream effects include the inhibition of monoamine oxidases and prostaglandin synthesis . This leads to overexcitation and paralysis in insects .
Pharmacokinetics
It is known that exposure to humans occurs mainly through inhalation or dermal contact with the compound during its use or production .
Result of Action
The molecular and cellular effects of N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide’s action include overexcitation, paralysis, and death in insects . This is due to the compound’s interaction with the alpha-adrenergic system and the octopamine receptors, leading to the inhibition of monoamine oxidases and prostaglandin synthesis .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-11-18(16(2)14-15)21-19(22)20(12-6-7-13-20)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYMLMQOPXTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

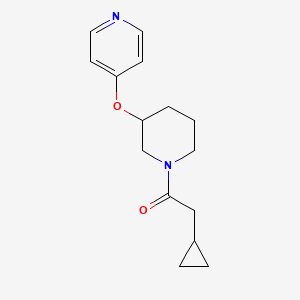
![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
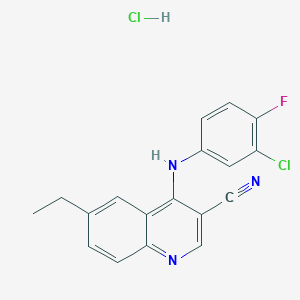
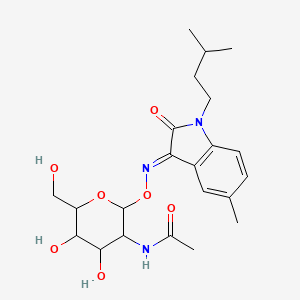
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
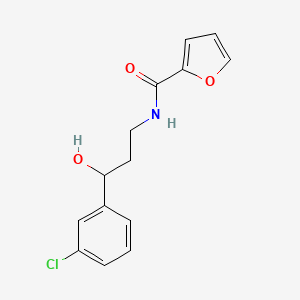
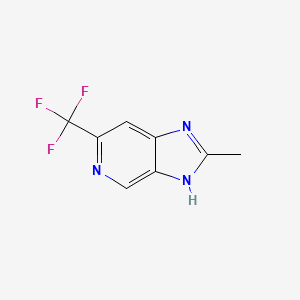
![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)
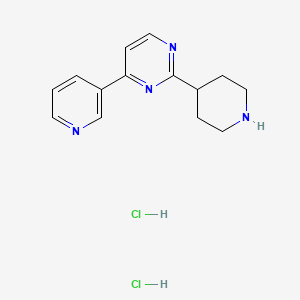

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)